molecular formula C14H28BrNO B14257538 Bromoacetamide, N,N-dihexyl- CAS No. 204575-47-3

Bromoacetamide, N,N-dihexyl-

Cat. No.: B14257538
CAS No.: 204575-47-3
M. Wt: 306.28 g/mol
InChI Key: QAVOJOUQVKLRPP-UHFFFAOYSA-N
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Description

N,N-Dihexyl bromoacetamide (CAS: 121-437-2) is a bromoacetamide derivative with two hexyl groups attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₄H₂₆BrNO, with a molecular weight of 237.17 g/mol . The compound is characterized by its lipophilic hexyl substituents, which influence its solubility, reactivity, and applications in organic synthesis and material science. Bromoacetamides are widely used as alkylating agents, protein-labeling reagents, and intermediates in pharmaceutical synthesis due to the electrophilic bromine atom, which reacts readily with nucleophiles like thiols and amines .

Properties

CAS No.

204575-47-3

Molecular Formula

C14H28BrNO

Molecular Weight

306.28 g/mol

IUPAC Name

2-bromo-N,N-dihexylacetamide

InChI

InChI=1S/C14H28BrNO/c1-3-5-7-9-11-16(14(17)13-15)12-10-8-6-4-2/h3-13H2,1-2H3

InChI Key

QAVOJOUQVKLRPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetamide, N,N-dihexyl- can be synthesized through the bromination of N,N-dihexylacetamide. The typical reaction involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production of Bromoacetamide, N,N-dihexyl- follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

Bromoacetamide, N,N-dihexyl- primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Additionally, it can undergo oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N-dihexylacetamide, while oxidation with potassium permanganate can produce corresponding carboxylic acids .

Scientific Research Applications

Bromoacetamide, N,N-dihexyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bromoacetamide, N,N-dihexyl- involves the formation of a reactive intermediate through the cleavage of the carbon-bromine bond. This intermediate can then react with various nucleophiles or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Bromoacetamide Derivatives

Structural and Functional Differences

Bromoacetamide derivatives vary primarily in their N-substituents, which determine their physicochemical and biological properties. Below is a comparative analysis:

N,N-Dibutyl Bromoacetamide
  • Substituents : Two butyl groups.
  • Molecular Weight : ~209.08 g/mol (calculated).
  • Reactivity : Higher than dihexyl due to reduced steric hindrance from shorter alkyl chains.
  • Applications : Used as an alkylating agent in drug synthesis (e.g., pyrrolidine derivatives) .
N-Propargyl Bromoacetamide
  • Substituents : Propargyl (alkyne-containing) group.
  • Molecular Weight : 176.96 g/mol .
  • Reactivity : Exceptionally high due to the propargyl group’s triple bond, enabling click chemistry applications.
  • Applications : Useful in polymer crosslinking and bioconjugation .
N,N-Diallyl Bromoacetamide
  • Substituents : Two allyl (unsaturated) groups.
  • Molecular Weight : 218.09 g/mol .
  • Reactivity : Enhanced reactivity due to allylic positions, suitable for radical or electrophilic addition reactions.
  • Solubility : Moderate in organic solvents; lower lipophilicity than dihexyl.
N-Propyl Bromoacetamide
  • Substituents : Single propyl group.
  • Molecular Weight : ~151.01 g/mol (calculated).
  • Applications : Intermediate in labeled compound synthesis (e.g., C-14 labeling) .
  • Toxicity : Similar to unsubstituted bromoacetamide, with mutagenicity reported .

Physicochemical Properties

Property N,N-Dihexyl N,N-Dibutyl N-Propargyl N,N-Diallyl
Molecular Weight 237.17 ~209.08 176.96 218.09
Solubility Low in water; high in organic solvents Moderate in polar organics Low in water Moderate in organics
Reactivity Moderate (steric hindrance) High Very high High (allylic positions)
Thermal Stability Decomposes at high temps, releasing HBr Similar to dihexyl Lower stability due to propargyl group Moderate

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